molecular formula C18H13N5S B189774 4-amino-6,7-diphenyl-2(1H)-pteridinethione CAS No. 14893-05-1

4-amino-6,7-diphenyl-2(1H)-pteridinethione

Cat. No. B189774
CAS RN: 14893-05-1
M. Wt: 331.4 g/mol
InChI Key: KVWKYWQHNUYWKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-6,7-diphenyl-2(1H)-pteridinethione, also known as DPT, is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. It is a member of the pteridine family, which includes a range of compounds with diverse biological activities. DPT has been found to exhibit a number of interesting properties, including potent antioxidant and anti-inflammatory effects, as well as the ability to inhibit the growth of certain cancer cells. In

Scientific Research Applications

Synthesis and Chemical Reactivity

  • 4-Amino-6,7-diphenyl-2(1H)-pteridinethione is synthesized through the amination of various pteridines using liquid ammonia and potassium permanganate. This process yields good yields of 4-amino compounds, demonstrating its reactivity and potential in chemical syntheses (Śladowska, Meester, & Plas, 1986).

Potential in Antimalarial and Antitumor Applications

  • Research exploring new 6,7-disubstituted 2,4-diaminopteridines and 2-amino-4-hydroxypteridines, including derivatives of this compound, has been conducted for their potential as antimalarial and antitumor agents (Rosowsky, Chaykovsky, Lin, & Modest, 1973).

Mass Spectral Analysis

  • Mass spectrometry has been utilized for the structural analysis of substituted pteridines, including this compound. This analysis aids in confirming structure, purity, and understanding the extent of reduction in these compounds (Williams & Ayling, 1973).

Photodynamic Therapy in Cancer

  • A derivative of this compound has been used in the synthesis of oligodeoxynucleotide conjugates targeting the bcr-abl chimeric gene, which is implicated in chronic myeloid leukemia. This indicates its potential use in photodynamic therapy for targeting cancer at the genetic level (Crean et al., 2004).

Novel Heterocyclic Synthesis

  • This compound has been studied for its role in synthesizing new heterocyclic compounds. These compounds exhibit diverse biological activities and are important in the development of novel pharmaceuticals and other chemical entities (Gorizdra, 1969).

properties

CAS RN

14893-05-1

Molecular Formula

C18H13N5S

Molecular Weight

331.4 g/mol

IUPAC Name

4-amino-6,7-diphenyl-3H-pteridine-2-thione

InChI

InChI=1S/C18H13N5S/c19-16-15-17(23-18(24)22-16)21-14(12-9-5-2-6-10-12)13(20-15)11-7-3-1-4-8-11/h1-10H,(H3,19,21,22,23,24)

InChI Key

KVWKYWQHNUYWKX-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N=C3C(=NC(=S)N=C3N2)N)C4=CC=CC=C4

SMILES

C1=CC=C(C=C1)C2=NC3=C(NC(=S)N=C3N=C2C4=CC=CC=C4)N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(NC(=S)N=C3N=C2C4=CC=CC=C4)N

Other CAS RN

14893-05-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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